molecular formula C21H22N4O2S B3205078 (4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1040639-82-4

(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3205078
CAS No.: 1040639-82-4
M. Wt: 394.5 g/mol
InChI Key: PJRFQWHGWDGLCE-UHFFFAOYSA-N
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Description

The compound "(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone" features a piperazine core linked to a pyridazine ring substituted with a 4-ethoxyphenyl group and a thiophen-2-yl methanone moiety. This structure combines electron-donating (ethoxy) and aromatic heterocyclic (pyridazine, thiophene) elements, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-27-17-7-5-16(6-8-17)18-9-10-20(23-22-18)24-11-13-25(14-12-24)21(26)19-4-3-15-28-19/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFQWHGWDGLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several piperazine-thiophene derivatives, differing primarily in substituents and core heterocycles. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Piperazine Substituent Thiophene Modification Reported Activity
Target Compound Pyridazin-3-yl 4-Ethoxyphenyl Methanone Not specified
MK37 (Compound 21) Phenyl 4-Trifluoromethylphenyl Methanone Synthetic focus; activity N/A
T-08 Cyclopenta[b]thiophene 4-Fluorophenyl sulfonyl 1,1-Dioxide Synthetic focus; activity N/A
Compound Pyrido[3,4-b]indole 2-Methoxyphenyl Methanone Anti-HIV (EC50 0.53 μM)

Physicochemical and Electronic Properties

  • Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound is electron-donating, enhancing lipophilicity (logP) compared to the electron-withdrawing trifluoromethyl group in MK35. This may improve membrane permeability but reduce metabolic stability .
  • Sulfonyl vs. Ether Linkages : T-08’s sulfonyl group increases polarity and may enhance solubility, whereas the ethoxy group in the target compound balances lipophilicity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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